1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOIDWXRUSAWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251728 | |
| Record name | 4-Ethenyl-1-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-22-5 | |
| Record name | 4-Ethenyl-1-fluoro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethenyl-1-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Fluoro 2 Trifluoromethyl 4 Vinylbenzene and Analogues
Strategies for Constructing the Fluorinated Benzene (B151609) Core
The foundational step in the synthesis of the target molecule is the formation of the 1-fluoro-2-(trifluoromethyl)benzene scaffold. This requires the strategic introduction of both a fluorine atom and a trifluoromethyl group onto the benzene ring in an ortho relationship.
Electrophilic and Nucleophilic Fluorination Approaches
The introduction of a fluorine atom onto an aromatic ring can be achieved through either electrophilic or nucleophilic fluorination pathways. Electrophilic fluorination involves the reaction of an electron-rich aromatic precursor with a reagent that delivers an electrophilic fluorine species (e.g., F-TEDA-BF4, commercially known as Selectfluor). For instance, a suitably substituted aniline (B41778) derivative could be a candidate for directed electrophilic fluorination.
Conversely, nucleophilic aromatic substitution (SNA) offers a powerful method for introducing fluorine. This typically involves the displacement of a good leaving group, such as a nitro or halo group, from an activated aromatic ring by a fluoride (B91410) ion source (e.g., KF, CsF). The presence of a strong electron-withdrawing group, such as a trifluoromethyl group, ortho or para to the leaving group significantly activates the ring towards nucleophilic attack.
Precursor Design and Synthesis (e.g., 2-Fluorobenzotrifluoride)
A common and practical approach to the 1-fluoro-2-(trifluoromethyl)benzene core is to start with a commercially available or readily synthesized precursor that already contains one of the desired substituents. 2-Fluorobenzotrifluoride (B1329496) is a prime example of such a precursor. Its synthesis can be accomplished through various routes, including the diazotization of 2-(trifluoromethyl)aniline (B126271) followed by a Schiemann reaction or a related fluorination protocol. Alternatively, the halogen exchange (Halex) reaction on 2-chlorobenzotrifluoride (B151601) or 2-bromobenzotrifluoride (B1265661) with a fluoride salt is a viable industrial-scale method.
Once 2-fluorobenzotrifluoride is obtained, the subsequent challenge is the introduction of a functional group at the 4-position that can be converted into a vinyl group. This typically involves electrophilic aromatic substitution reactions such as bromination or acylation, which are directed to the para position due to the ortho,para-directing effect of the fluorine atom and the meta-directing effect of the trifluoromethyl group.
Introduction of the Vinyl Group via Established Organic Reactions
With the 1-fluoro-2-(trifluoromethyl)benzene core, suitably functionalized at the 4-position, the next critical step is the installation of the vinyl group. This is most commonly achieved through palladium-catalyzed cross-coupling reactions or classical olefination methods.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely employed for the synthesis of vinylarenes. mdpi.com This reaction involves the coupling of an aryl halide or triflate with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base.
For the synthesis of 1-fluoro-2-(trifluoromethyl)-4-vinylbenzene, a common precursor would be 4-bromo-1-fluoro-2-(trifluoromethyl)benzene. The reaction conditions for such a transformation would typically involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate (B84403). The choice of solvent, temperature, and reaction time are crucial parameters that need to be optimized for high yields.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ / SPhos | 4-bromo-1-fluoro-2-(trifluoromethyl)benzene | Vinylboronic acid pinacol (B44631) ester | K₃PO₄ | Toluene/H₂O | >90 |
| Pd₂(dba)₃ / XPhos | 4-iodo-1-fluoro-2-(trifluoromethyl)benzene | Potassium vinyltrifluoroborate | Cs₂CO₃ | Dioxane | 85-95 |
Table 1: Representative Conditions for Suzuki-Miyaura Vinylation
Other palladium-catalyzed reactions such as the Stille coupling (using vinyltin (B8441512) reagents) and the Heck reaction (coupling with ethylene (B1197577) or a vinyl ether) can also be employed, although the Suzuki-Miyaura coupling often offers advantages in terms of the stability and low toxicity of the boron-based reagents.
Olefination Reactions
Classical olefination reactions provide an alternative route to the vinyl group, typically starting from a carbonyl compound. For this approach, a precursor such as 4-formyl-1-fluoro-2-(trifluoromethyl)benzene would be required. This aldehyde can be synthesized by the oxidation of the corresponding benzyl (B1604629) alcohol or by direct formylation of 1-fluoro-2-(trifluoromethyl)benzene.
The Wittig reaction, utilizing a phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane), is a well-established method for converting aldehydes to alkenes. The reaction of 4-formyl-1-fluoro-2-(trifluoromethyl)benzene with this ylide would yield the desired this compound.
A related and often preferred method is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. The HWE reaction often provides better yields and easier purification due to the water-soluble nature of the phosphate byproduct.
| Olefination Reagent | Substrate | Base | Solvent | Yield (%) |
| Ph₃P=CH₂ (Wittig) | 4-formyl-1-fluoro-2-(trifluoromethyl)benzene | n-BuLi | THF | 70-85 |
| (EtO)₂P(O)CH₂Na (HWE) | 4-formyl-1-fluoro-2-(trifluoromethyl)benzene | NaH | DME | 80-95 |
Table 2: Typical Olefination Reaction Conditions
Direct Functionalization Approaches for Trifluoromethylated Styrene (B11656) Derivatives
More recently, methods involving the direct C-H functionalization of aromatic compounds have gained significant attention as they offer more atom-economical and step-efficient synthetic routes. While direct C-H vinylation of a 1-fluoro-2-(trifluoromethyl)benzene is challenging, there are emerging strategies for the direct functionalization of trifluoromethylated styrene derivatives themselves.
These methods often employ transition-metal catalysis or photoredox catalysis to activate C-H bonds or to generate radical intermediates that can participate in further transformations. For example, the direct arylation or alkylation of the vinyl group of a pre-formed trifluoromethylated styrene could be envisioned. Additionally, reactions like the Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient aromatic ring, could potentially be adapted for the functionalization of related styrene systems.
While these direct functionalization approaches are at the forefront of synthetic research, their application to the specific synthesis of this compound is still an area of active development and may not yet represent a routine synthetic strategy.
Copper-Catalyzed Trifluoromethylation of Styrene Derivatives
Copper-catalyzed reactions have emerged as a powerful tool for the introduction of the trifluoromethyl (CF₃) group into organic molecules. These methods are often favored due to the relatively low cost and toxicity of copper compared to other transition metals.
An efficient method for the trifluoromethylation of styrene derivatives involves a copper(I)-catalyzed reaction using sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent. rsc.orgrsc.org This approach provides a direct pathway to trifluoromethylated alkenes. The reaction is typically carried out in the presence of an oxidant, such as di-tert-butyl peroxide (tBuOOtBu), which facilitates the generation of the trifluoromethyl radical. rsc.orgrsc.org
The process has been shown to be effective for a variety of styrene derivatives, including those with electron-donating and electron-withdrawing substituents on the aromatic ring. rsc.org This methodology is advantageous as it utilizes a stable, easy-to-handle, and relatively inexpensive trifluoromethylating agent. rsc.org Research has demonstrated that catalysts like copper(I) iodide (CuI) are effective, and the addition of a ligand, such as 1-methylimidazole (B24206) (NMI), can significantly improve the reaction yield. rsc.org
The following table summarizes the copper-catalyzed trifluoromethylation of various styrene derivatives, showcasing the versatility of this method.
| Entry | Styrene Derivative | Catalyst | Oxidant | Ligand | Solvent | Yield (%) |
| 1 | Styrene | CuI | tBuOOtBu | NMI | DCE | 75 |
| 2 | 4-Methylstyrene | CuI | tBuOOtBu | NMI | DCE | 82 |
| 3 | 4-Methoxystyrene | CuI | tBuOOtBu | NMI | DCE | 85 |
| 4 | 4-Chlorostyrene | CuI | tBuOOtBu | NMI | DCE | 70 |
| 5 | 4-(Trifluoromethyl)styrene | CuI | tBuOOtBu | NMI | DCE | 65 |
| Data compiled from studies on copper-catalyzed trifluoromethylation of styrene derivatives. rsc.org |
The copper-catalyzed trifluoromethylation of styrenes using CF₃SO₂Na is understood to proceed through a radical pathway. rsc.orgrsc.org The reaction is initiated by the generation of a trifluoromethyl radical (•CF₃). In the presence of a copper(I) catalyst and an oxidant like di-tert-butyl peroxide, CF₃SO₂Na is converted into the highly reactive •CF₃ radical. nih.gov
The proposed mechanism involves the following key steps:
Initiation: The oxidant, upon thermal or catalytic decomposition, generates radical species which then react with CF₃SO₂Na to produce the trifluoromethyl radical (•CF₃).
Propagation: The newly formed •CF₃ radical adds to the double bond of the styrene derivative. This addition preferentially occurs at the less substituted carbon of the vinyl group to form a more stable benzylic radical intermediate.
Oxidation and Elimination: The benzylic radical is then oxidized by a copper(II) species, which is generated in the catalytic cycle, to form a carbocation. Subsequent elimination of a proton (H⁺) from the adjacent carbon atom regenerates the double bond, yielding the final trifluoromethylated styrene product and regenerating the copper(I) catalyst. rsc.org
This radical mechanism is supported by experimental observations, including the high stereoselectivity often observed in these reactions. rsc.org
Photo-Redox Catalyzed Bifunctionalization of Styrene Derivatives
Visible-light photoredox catalysis has gained significant attention as a mild and efficient method for organic synthesis. It allows for the generation of radical species under gentle conditions, enabling a wide range of chemical transformations.
Recent advancements have led to the development of red-light-driven methods for the bifunctionalization of styrene derivatives. nih.gov These methods utilize a phthalocyanine (B1677752) ruthenium complex as a photocatalyst, which can be activated by low-energy red light. nih.gov This approach is particularly advantageous as longer wavelength light is more transmissive and less likely to cause degradation of sensitive substrates compared to higher-energy blue or UV light. nih.gov
In a typical reaction, the excited photocatalyst initiates the formation of a trifluoromethyl radical from a suitable precursor, such as an electrophilic trifluoromethylating agent. This radical then adds to the styrene double bond, leading to the incorporation of the CF₃ group. nih.gov
A key feature of photo-redox catalyzed bifunctionalization is the ability to introduce a second functional group onto the olefin in the same reaction. nih.gov Following the addition of the trifluoromethyl radical to the styrene, a benzylic radical intermediate is formed. This intermediate can be oxidized to a stable benzyl cation. nih.gov The resulting carbocation is then susceptible to nucleophilic attack, allowing for the concurrent incorporation of a variety of functional groups, such as C-O or C-N bonds. nih.govnih.gov
This one-pot procedure allows for the synthesis of complex molecules with high efficiency and atom economy. The choice of nucleophile determines the second functional group to be introduced.
The table below illustrates the versatility of photo-redox catalyzed bifunctionalization of styrene with a trifluoromethyl group and various nucleophiles.
| Entry | Styrene Derivative | CF₃ Source | Nucleophile | Photocatalyst | Light Source | Product Type |
| 1 | Styrene | Togni Reagent | Methanol | Ru(bpy)₃(PF₆)₂ | Blue LED | β-Trifluoromethyl, α-Methoxy |
| 2 | 4-Methylstyrene | Umemoto's Reagent | Acetic Acid | Phthalocyanine Ru complex | Red LED | β-Trifluoromethyl, α-Acetoxy |
| 3 | 4-Bromostyrene | Togni Reagent | Aniline | Ir(ppy)₃ | Blue LED | β-Trifluoromethyl, α-Anilino |
| 4 | Styrene | CF₃I | Thiophenol | fac-Ir(ppy)₃ | Visible Light | β-Trifluoromethyl, α-Phenylthio |
| Data compiled from various studies on photoredox-catalyzed bifunctionalization of styrenes. nih.govmdpi.com |
Green Chemistry Approaches in Fluoroaromatic Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com In the context of fluoroaromatic synthesis, this involves developing more sustainable and environmentally friendly methodologies.
Key aspects of green chemistry in this field include:
Use of Safer Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green approaches favor the use of safer alternatives such as water, supercritical CO₂, or bio-based solvents. nih.gov For instance, the development of reactions in aqueous media for the synthesis of fluorinated compounds represents a significant step towards sustainability. researchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Multicomponent reactions (MCRs) are a prime example of atom-economical processes that are being explored for the synthesis of complex fluorine-containing molecules. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photoredox catalysis, which often operates under mild conditions using visible light, aligns well with this principle. dovepress.com
Use of Renewable Feedstocks: The use of starting materials derived from renewable resources is a core tenet of green chemistry. nih.gov While still a developing area in fluoroaromatic synthesis, research is ongoing to utilize bio-based precursors.
Catalysis: The use of catalysts, particularly those that are highly efficient and can be recycled, is preferred over stoichiometric reagents to minimize waste. dovepress.com The development of reusable fluorous catalysts is one such approach being investigated.
By embracing these principles, the field of fluoroaromatic synthesis can move towards more sustainable practices, reducing its environmental impact while continuing to produce valuable fluorinated compounds. dovepress.com
Reaction Mechanisms and Reactivity Studies of 1 Fluoro 2 Trifluoromethyl 4 Vinylbenzene
Investigations of Vinyl Group Reactivity and Transformation
The electron-deficient nature of the vinyl group in fluorinated styrenes like 1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene makes it a substrate for a variety of chemical transformations. Its reactivity is a subject of interest in polymer chemistry and for the synthesis of complex fluorinated molecules.
Free Radical Addition Reactions
The addition of free radicals to the vinyl group of styrene (B11656) and its derivatives is a well-studied process. In the case of styrenes bearing electron-withdrawing groups, the addition of nucleophilic radicals, such as the trifluoromethyl radical (•CF3), is of particular interest. The •CF3 radical, generated from various precursors, can add across the double bond of the vinyl group. researchgate.netrsc.org
The regioselectivity of this addition is governed by the stability of the resulting benzylic radical intermediate. The addition of the •CF3 radical to the β-carbon of the vinyl group is favored, as it leads to the formation of a more stable benzylic radical, which is resonance-stabilized by the aromatic ring. The presence of electron-withdrawing fluorine and trifluoromethyl groups on the ring can further influence the rate and selectivity of this addition. sci-hub.se Kinetic studies on the addition of trifluoromethyl radicals to various alkenes have been conducted to determine the rate constants for these reactions, providing a quantitative measure of reactivity. researchgate.netrsc.org
Cycloaddition Reactions of Fluorinated Styrenes
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The vinyl group of fluorinated styrenes can participate as a dipolarophile in [3+2] cycloaddition reactions. These reactions offer a versatile strategy for synthesizing five-membered heterocyclic rings. mdpi.com
A detailed investigation into the [3+2] cycloaddition (32CA) reaction of benzonitrile (B105546) oxide with 1-trifluoromethyl-4-vinylbenzene serves as an excellent model for understanding the reactivity of this compound. nih.govresearchgate.net In this reaction, the vinylbenzene derivative acts as the ethylene (B1197577) component (dipolarophile) and benzonitrile oxide serves as the three-atom component. nih.govresearchgate.net The reaction leads to the formation of isoxazoline (B3343090) rings, which are important structural motifs in medicinal chemistry. researchgate.net
Computational studies have shown that the presence of the electron-withdrawing CF3 group significantly impacts the reaction's energetics. It reduces the activation energy of the cycloaddition compared to analogues with electron-donating groups (e.g., 1-methyl-4-vinylbenzene), thereby increasing the reaction yield, a finding that aligns with experimental observations. nih.govresearchgate.net
The mechanism of the [3+2] cycloaddition reaction has been thoroughly analyzed using Molecular Electron Density Theory (MEDT). nih.govresearchgate.net MEDT provides insights into the electronic changes that occur throughout the reaction, moving beyond the traditional frontier molecular orbital (FMO) theory. rsc.orgacs.org This analysis classifies the reaction as a zwitterionic-type (zw-type) process. scielo.org.mx
The study of the reaction between benzonitrile oxide and 1-trifluoromethyl-4-vinylbenzene indicates that the reaction proceeds through a one-step, two-stage mechanism. nih.govresearchgate.net Analysis of the Electron Localization Function (ELF), a key tool in MEDT, reveals the precise sequence of bond formation. scielo.org.mx This topological analysis of the ELF shows an asynchronous formation of the new single bonds. nih.govresearchgate.netnih.gov The global electron density transfer (GEDT) at the transition state helps to quantify the polar nature of the reaction. mdpi.commdpi.com
In the [3+2] cycloaddition of benzonitrile oxide to 1-trifluoromethyl-4-vinylbenzene, two regioisomeric pathways, ortho and meta, are possible. nih.govresearchgate.net Theoretical calculations have been employed to determine the preferred pathway by comparing the activation energies of the respective transition states. nih.gov
For the reaction involving 1-trifluoromethyl-4-vinylbenzene, computational analysis predicts a clear preference for one regioisomer. nih.govresearchgate.net The regioselectivity is determined by the electronic and steric interactions between the dipole and the dipolarophile at the transition state. The presence of a solvent, such as tetrahydrofuran (B95107) (THF), was found to have a negligible effect on the regioselectivity of the reaction. nih.govresearchgate.net The high regioselectivity observed in these cycloadditions is a key feature that makes them synthetically useful. d-nb.infonih.gov
| Pathway | Solvent | ΔG‡ (Activation) | ΔG (Reaction) |
|---|---|---|---|
| meta | Gas Phase | 10.74 | -28.11 |
| ortho | Gas Phase | 11.08 | -25.96 |
| meta | THF | 12.23 | -27.91 |
| ortho | THF | 12.35 | -25.75 |
Oxidative Cleavage of Styrene Derivatives
The vinyl group of styrene derivatives can undergo oxidative cleavage to yield valuable carbonyl compounds. This transformation typically involves the breaking of the carbon-carbon double bond. For styrenes, this reaction can produce benzaldehydes. The challenge often lies in achieving selective cleavage of the vinyl group without over-oxidizing the product to benzoic acid or reacting with the aromatic ring. nih.gov
Recent research has focused on developing environmentally benign methods for this transformation, avoiding the use of harsh stoichiometric oxidants. nih.gov One approach involves using bifunctional anodes in electrochemical synthesis, where the vinyl group is selectively activated and oxidized by reactive oxygen species generated in situ. nih.gov Another strategy involves the dealkenylative functionalization of styrenes, where the vinyl group is cleaved and replaced by another functional group, such as an amino or hydroxyl group, in a site-specific manner. nih.govresearchgate.net The electron-withdrawing nature of the substituents on this compound would likely influence the susceptibility of the vinyl group to such oxidative processes. tuwien.atacs.org
Selective Azidooxygenation via Photo-induced Radical Transfer
While direct studies on the selective azidooxygenation of this compound are not extensively documented, the mechanism can be inferred from studies on similar styrene derivatives. This reaction typically proceeds via a photo-induced radical transfer mechanism. The process is initiated by the photolysis of an azidoiodane species, which generates an azidyl radical. This radical then adds to the vinyl group of the substrate.
The general mechanism for the azidooxygenation of styrenes involves the following steps:
Initiation : Visible light induces the homolytic cleavage of an I–N₃ bond from an aryl-λ³-azidoiodane species, generating an azidyl radical (•N₃).
Radical Addition : The electrophilic azidyl radical adds to the electron-rich double bond of the vinylarene. In the case of this compound, this addition would form a benzylic radical intermediate, which is stabilized by the aromatic ring.
Oxygenation : The resulting carbon-centered radical is then trapped by an oxygen-centered nucleophile, such as TEMPO, to yield the final azidooxygenated product.
This catalyst-free method allows for the simultaneous and selective incorporation of both C–O and C–N bonds across the double bond. The regioselectivity is governed by the formation of the more stable benzylic radical intermediate.
Reactivity Pertaining to the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high stability, but under specific conditions, its C-F bonds can be activated for functionalization or defluorinative transformations.
C-F Bond Activation and Functionalization Strategies
Activating the strong C-F bonds of a trifluoromethyl group is a significant synthetic challenge. Recent strategies have employed photocatalysis, electrochemistry, and frustrated Lewis pairs (FLPs) to achieve this. researchgate.net An organic photoredox catalyst system, for instance, can reduce C-F bonds to generate carbon-centered radicals. nih.gov These radicals can then be intercepted for various transformations, including hydrodefluorination or cross-coupling reactions. nih.gov
For trifluoromethylarenes, FLPs consisting of a strong Lewis acid like B(C₆F₅)₃ and a sterically hindered Lewis base can mediate the selective activation of a single C-F bond. researchgate.net This process involves the abstraction of a fluoride (B91410) ion by the Lewis acid, generating a difluorobenzyl cation, which can then be trapped by a nucleophile. This approach allows for the conversion of a CF₃ group into a CF₂R group. The mechanism is believed to proceed through a pathway similar to an Sₙ1 reaction rather than a classic synergistic FLP mechanism. researchgate.net
Defluorinative Transformations of Trifluoromethylarenes
Defluorinative transformations provide a pathway to convert readily available trifluoromethylarenes into valuable difluoromethyl or monofluoromethyl compounds. These reactions often proceed through radical intermediates. The primary challenge is to control the reaction to prevent over-defluorination, as the C-F bond strength decreases with each successive defluorination step. researchgate.net
One common strategy involves the single-electron reduction of the trifluoromethylarene to form a radical anion. This intermediate then expels a fluoride ion to generate a difluorobenzyl radical. This radical can then be trapped by various reagents to form new C-C or C-heteroatom bonds. Transition-metal-free methods, utilizing light or a radical initiator in the presence of a Lewis acid to abstract the fluoride, have emerged as powerful tools for these transformations. researchgate.net
Catalytic Reaction Mechanisms with Fluorine-Containing Substrates
Transition metals play a crucial role in catalyzing reactions involving fluorinated substrates, enabling transformations that are otherwise difficult to achieve.
Transition Metal-Mediated Processes (e.g., Rh(I) complexes, Pd-catalyzed fluorination)
Rhodium(I) complexes have been shown to react with fluorinated olefins through various pathways, including C-F and C-O bond cleavage. nih.gov For example, a Rh(I) hydride complex can coordinate to a fluoroolefin, followed by insertion into the Rh-H bond and subsequent elimination steps. nih.gov In some cases, insertion of a fluorinated olefin into a Rh-F bond has been observed, which is a rare transformation. nih.gov
Palladium-catalyzed reactions are central to the functionalization of fluorine-containing compounds. Pd-catalyzed fluorination of vinyl triflates, for example, is a key method for synthesizing vinyl fluorides. chemrxiv.org The catalytic cycle typically involves oxidative addition of the vinyl triflate to a Pd(0) complex, followed by fluoride transfer and reductive elimination. nih.gov However, side reactions, such as the formation of palladium-cycloalkyne intermediates, can lower the efficiency and regioselectivity. chemrxiv.orgnih.gov Additives like TESCF₃ can significantly improve the reaction outcome by altering the reaction pathway and preventing these undesired processes. nih.gov
Role of Catalysts and Ligands in Modulating Reactivity and Selectivity
The choice of catalyst and ligands is paramount in controlling the outcome of transition metal-mediated reactions. The electronic and steric properties of ligands directly influence the stability of intermediates and the energy barriers of key steps in the catalytic cycle.
In palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the challenging C-F reductive elimination step. nih.gov For instance, in the trifluoromethylation of vinyl sulfonates, the use of the monodentate biaryl phosphine ligand tBuXPhos with a Pd(dba)₂ catalyst provides optimal results. nih.gov
The ligand can also undergo in situ modification during the reaction, which in turn affects the catalytic activity and selectivity. In Pd-catalyzed fluorination, it has been shown that the phosphine ligand can be dearomatized by nucleophilic attack from a trifluoromethyl anion, leading to a new catalytic species with different reactivity. nih.gov This ligand modification can suppress side reactions and enhance the desired transformation. chemrxiv.org Therefore, a deep understanding of the dynamic interplay between the metal center, the substrate, and the ligand environment is essential for designing efficient and selective catalytic systems for the transformation of complex fluorinated molecules like this compound.
Data Tables
Table 1: General Conditions for Pd-Catalyzed Trifluoromethylation of Cyclohexenyl Sulfonates This table is based on analogous systems, as direct data for this compound is not available.
| Parameter | Condition |
| Palladium Source | Pd(dba)₂ or [(allyl)PdCl]₂ (5 mol %) |
| Ligand | tBuXPhos (10 mol %) |
| CF₃ Source | TMSCF₃ with KF or TESCF₃ with RbF |
| Solvent | Dioxane |
| Temperature | 90–110 °C |
| Reaction Time | 3 hours |
| Source: nih.gov |
Table 2: Ligand Effects on Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates This table illustrates the principle of ligand and additive effects in related systems.
| Ligand/Additive | Yield (%) | Regioselectivity (A:B) |
| L1 without TESCF₃ | 11 | 1.8:1 |
| L1 with TESCF₃ | 74 | >99:1 |
| L1 refers to a specific biaryl monophosphine ligand. A and B are regioisomeric products. Source: chemrxiv.org |
Radical Intermediates in Catalytic Cycles
The reactivity of this compound in catalytic processes is influenced by its potential to form and react via radical intermediates. These transient species can be generated through various catalytic activation modes, including photoredox catalysis and certain transition-metal-catalyzed reactions. The electronic properties of the molecule, with the electron-withdrawing trifluoromethyl group and the reactive vinyl moiety, play a crucial role in the formation and stability of these radical intermediates.
Inferred Reactivity in Heck-Type Cross-Coupling Reactions:
Mizoroki-Heck cross-coupling reactions provide a useful model for understanding potential radical pathways. In a visible-light-induced palladium-catalyzed Mizoroki-Heck reaction involving the similar compound 1-(trifluoromethyl)-4-vinylbenzene, a proposed mechanism points to the involvement of radical species. acs.org In this type of reaction, an alkyl radical, generated from an isonitrile precursor via a photoexcited palladium catalyst, undergoes a radical substitution with the vinyl arene. acs.org
This process is hypothesized to proceed through the following key steps involving radical intermediates:
Radical Generation: A photoexcited catalyst initiates a single-electron transfer to generate an alkyl radical from a suitable precursor. acs.org
Radical Addition: The generated alkyl radical adds to the vinyl group of the vinylarene. acs.org
Intermediate Formation and Recombination: This addition forms a new radical intermediate, which can then recombine with the palladium catalyst. acs.org
Product Formation: Subsequent β-hydride elimination leads to the final cross-coupling product and regeneration of the catalyst. acs.org
While this specific study did not use this compound, the analogous reactivity of the vinyl group suggests that it could participate in similar radical-based catalytic cycles. The electronic impact of the additional fluorine atom and the different substitution pattern would likely influence the reaction kinetics and regioselectivity but not fundamentally alter the potential for radical involvement.
Potential for Radical Polymerization:
Fluorine-containing styrene derivatives are known to undergo radical polymerization. fluorine1.ru Methods like reversible addition-fragmentation chain transfer (RAFT) polymerization are commonly employed for the controlled synthesis of fluorinated polymers. fluorine1.ru This indicates that the vinyl group of this compound can be susceptible to attack by radical initiators, leading to the formation of a propagating benzylic radical. The stability of this radical would be influenced by the substituents on the aromatic ring.
General Principles of Radical Trifluoromethylation:
Catalytic methods for trifluoromethylation often proceed through radical mechanisms. nih.gov Photoredox catalysis, for instance, can generate trifluoromethyl radicals (•CF₃) from a suitable precursor via single electron transfer. nih.gov These highly reactive radicals can then add to unsaturated bonds, such as the vinyl group in this compound. While specific studies on this substrate are not prevalent, the general reactivity pattern is well-established.
Data on Related Compound Reactivity
To illustrate the conditions under which radical-mediated cross-coupling occurs with a similar vinyl arene, the following table summarizes the reaction conditions for the Mizoroki-Heck reaction of 1-(trifluoromethyl)-4-vinylbenzene. acs.org
| Parameter | Condition |
| Vinyl Arene | 1-(trifluoromethyl)-4-vinylbenzene |
| Coupling Partner | Isonitrile (Alkyl Radical Precursor) |
| Catalyst | Pd(PPh₃)₄ |
| Ligand | Xantphos |
| Additives | B(C₆F₅)₃, NMeCy₂ |
| Initiation | Visible Light |
This data highlights a catalytic system capable of generating radical intermediates that react with a trifluoromethyl-substituted vinylbenzene, suggesting a plausible pathway for the reactivity of this compound under similar catalytic conditions.
Polymerization and Copolymerization Science of 1 Fluoro 2 Trifluoromethyl 4 Vinylbenzene
Homopolymerization Studies
The homopolymerization of 1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene would involve the linking of identical monomer units to form a polymer chain. The presence of both a fluorine and a trifluoromethyl group on the benzene (B151609) ring is expected to significantly influence the electronic properties of the vinyl group and, consequently, the polymerization kinetics and the properties of the resulting polymer.
The radical polymerization of this compound would likely be initiated by conventional thermal or photoinitiators. A kinetic investigation would be fundamental to understanding the polymerization process. This would involve monitoring the monomer conversion over time under various reaction conditions (e.g., initiator concentration, temperature).
The general mechanism for free-radical polymerization proceeds through initiation, propagation, and termination steps. For this compound, the rate of polymerization (R_p) would be expected to follow the classical rate equation:
Rp = kp[M][P•]
where:
kp is the rate constant for propagation
[M] is the monomer concentration
[P•] is the concentration of growing polymer radicals
The steady-state approximation for the radical concentration leads to a more practical equation:
Rp = kp (fkd / kt)1/2 [I]1/2 [M]
where:
f is the initiator efficiency
kd is the rate constant for initiator decomposition
kt is the rate constant for termination
[I] is the initiator concentration
Experimental determination of these rate constants would be crucial. Techniques such as dilatometry, gravimetry, or spectroscopic methods (NMR, IR) could be employed to follow the disappearance of the monomer. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents would likely influence the reactivity of the vinyl group, affecting the values of kp and kt.
The molecular weight and molecular weight distribution (polydispersity, Đ = Mw/Mn) are critical parameters that determine the physical and mechanical properties of the resulting polymer. In the radical homopolymerization of this compound, several factors would be expected to influence these characteristics:
Initiator Concentration: Generally, a higher initiator concentration leads to a higher concentration of growing chains, which in turn results in more frequent termination events and, consequently, a lower average molecular weight.
Monomer Concentration: A higher monomer concentration typically leads to a higher molecular weight, as the rate of propagation increases relative to the rate of initiation.
Temperature: Increasing the temperature increases the rate of initiator decomposition, leading to a higher radical concentration and thus a lower molecular weight. Temperature also affects the rate constants of propagation and termination.
Chain Transfer Agents: The presence of chain transfer agents (CTAs) can be intentionally used to control and lower the molecular weight. The effectiveness of a CTA is given by its chain transfer constant.
Controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization would be highly relevant for achieving better control over the molecular weight and obtaining polymers with a narrow molecular weight distribution (Đ close to 1). fluorine1.ru The application of RAFT, for instance, has been successful in the controlled polymerization of other fluorinated styrenes. fluorine1.ru
Table 1: Hypothetical Data for Factors Influencing Molecular Weight in the Polymerization of this compound
| Experiment | Initiator Conc. (mol/L) | Temperature (°C) | Monomer Conc. (mol/L) | Resulting Mn ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | 0.01 | 70 | 1.0 | 50,000 | 1.8 |
| 2 | 0.02 | 70 | 1.0 | 25,000 | 1.9 |
| 3 | 0.01 | 80 | 1.0 | 35,000 | 1.85 |
This table is illustrative and does not represent actual experimental data.
The microstructure of poly(this compound), specifically its tacticity (the stereochemical arrangement of the phenyl rings along the polymer backbone), would significantly impact its physical properties. In a free-radical polymerization, the stereochemistry of monomer addition is often difficult to control, typically leading to atactic polymers.
The bulky and electronically influential substituents on the benzene ring might offer some degree of stereocontrol, potentially favoring the formation of syndiotactic or isotactic sequences. Lower polymerization temperatures generally favor more ordered structures. To achieve significant control over the microstructure, other polymerization methods, such as coordination polymerization or anionic polymerization, might be explored, although the susceptibility of the C-F bonds to certain anionic initiators could be a challenge.
Copolymerization with Diverse Monomers
Copolymerization of this compound with other monomers is a key strategy for tailoring the properties of the resulting materials. By incorporating different monomer units into the polymer chain, properties such as solubility, thermal stability, and surface energy can be finely tuned.
A crucial aspect of understanding any copolymerization is the determination of the monomer reactivity ratios, r1 and r2. These ratios, as defined by the Mayo-Lewis equation, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer.
For the copolymerization of this compound (M1) with a comonomer such as chlorotrifluoroethylene (B8367) (CTFE, M2), the reactivity ratios would be defined as:
r1 = k11 / k12 r2 = k22 / k21
where k11 and k12 are the rate constants for the propagation of a chain ending in M1 with M1 and M2, respectively, and k22 and k21 are the rate constants for the propagation of a chain ending in M2 with M2 and M1, respectively.
The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior. If r1r2 ≈ 1, a random copolymer is formed. If r1r2 ≈ 0, an alternating copolymer is likely. If both r1 and r2 are greater than 1, block copolymers may form, though this is rare in radical polymerization.
To determine these ratios, a series of copolymerization reactions would be carried out with varying initial monomer feed ratios. The resulting copolymer composition would be determined at low conversion using techniques like NMR spectroscopy or elemental analysis. The data would then be fitted to the Mayo-Lewis equation using methods such as Fineman-Ross or Kelen-Tüdős. The electronic effects of the substituents on both monomers would play a significant role in determining their relative reactivities.
Table 2: Illustrative Data for Reactivity Ratio Determination of this compound (M1) and Chlorotrifluoroethylene (M2)
| Experiment | Initial Mole Fraction of M1 in Feed (f1) | Mole Fraction of M1 in Copolymer (F1) |
|---|---|---|
| 1 | 0.1 | 0.25 |
| 2 | 0.3 | 0.45 |
| 3 | 0.5 | 0.55 |
| 4 | 0.7 | 0.68 |
This table is illustrative and does not represent actual experimental data.
The design of copolymers with a specific composition and architecture (e.g., random, alternating, block, or graft copolymers) allows for the creation of materials with precisely engineered properties.
Random Copolymers: These would be synthesized by conventional free-radical copolymerization, with the composition being governed by the reactivity ratios and the monomer feed composition.
Alternating Copolymers: If the reactivity ratios for this compound and a comonomer are both close to zero, there will be a strong tendency for alternation. This often occurs when one monomer is electron-rich and the other is electron-poor.
Block Copolymers: The synthesis of well-defined block copolymers would necessitate the use of controlled radical polymerization techniques. fluorine1.ru For instance, a polymer of this compound could be synthesized via RAFT polymerization and then used as a macro-chain transfer agent for the polymerization of a second monomer, thereby forming a diblock copolymer. fluorine1.ru This approach allows for the combination of distinct polymer segments with potentially very different properties, leading to materials that can self-assemble into nanostructures.
The ability to control the architecture of copolymers containing this compound would be paramount in unlocking their potential for advanced applications, such as in high-performance coatings, membranes, or electronic materials.
Incorporation of Fluorine and Trifluoromethyl Groups to Enhance Polymer Performance
The incorporation of fluorine and trifluoromethyl (CF3) groups into polymer structures, through monomers like this compound, is a strategic approach to significantly enhance material performance. mdpi.com The unique properties of fluorine, being the most electronegative element, and the bulky nature of the trifluoromethyl group, impart a range of desirable characteristics to the resulting polymers. numberanalytics.comresearchgate.net These include high thermal stability, exceptional chemical inertness, low surface energy, and a low coefficient of friction. numberanalytics.comnih.gov
The presence of both a fluorine atom directly on the aromatic ring and an adjacent trifluoromethyl group creates a unique electronic and steric environment. The strong electron-withdrawing nature of these substituents can lower the energy levels of the polymer's molecular orbitals, which has been shown to be beneficial in applications like polymer solar cells. rsc.org Furthermore, the C-F bond is significantly stronger than the C-H bond, contributing to the enhanced thermal and chemical stability of fluorinated polymers. plasticsengineering.org This strategic fluorination can also reduce moisture absorption, decrease the dielectric constant, and improve gas permeability, making these materials suitable for advanced electronics and separation membranes. tandfonline.comresearchgate.netresearchgate.net The ability to precisely place these fluorinated groups allows for the fine-tuning of macromolecular properties for specific, high-performance applications. tandfonline.comresearchgate.net
Table 1: Effects of Fluorine and Trifluoromethyl Group Incorporation on Polymer Properties
| Property | Enhancement from F/CF3 Groups | Rationale |
|---|---|---|
| Thermal Stability | Increased | High C-F bond energy. plasticsengineering.org |
| Chemical Resistance | Increased | High C-F bond energy and shielding effect. numberanalytics.comnih.gov |
| Surface Energy | Decreased | Low polarizability of the C-F bond. nih.gov |
| Dielectric Constant | Decreased | Low polarizability and increased free volume. researchgate.netresearchgate.net |
| Gas Permeability | Increased | Disruption of polymer chain packing, leading to higher free volume. researchgate.net |
| Moisture Absorption | Decreased | Hydrophobic nature of fluorinated groups. tandfonline.comresearchgate.net |
Advanced Polymer Architectures and Functionalization
Utilizing monomers such as this compound enables the synthesis of polymers with complex, advanced architectures and tailored functionalities, moving beyond simple linear chains.
Synthesis of Branched Fluoropolymers
The synthesis of branched, or hyperbranched, fluoropolymers offers a pathway to materials with properties distinct from their linear counterparts, such as lower solution viscosity and modified mechanical behavior. nih.gov Controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmention Chain-Transfer (RAFT) polymerization, are powerful tools for creating such complex architectures. nih.govfluorine1.ru By employing an "inimer" (a molecule that is both an initiator and a monomer) approach, or by using multifunctional initiators or chain transfer agents, highly branched structures can be synthesized from vinyl monomers like this compound. nih.gov This control over the degree of branching and arm length allows for the precise engineering of the final material's properties. numberanalytics.com
Preparation of Fluorinated Ionomers and Gel Network Polymers
Fluorinated ionomers are polymers containing ionic functional groups, which are critical for applications such as fuel cell membranes and ion exchange resins. researchgate.netesf.edu Monomers like this compound can be copolymerized with functional monomers containing, for example, sulfonic acid or carboxylic acid groups to create these ionomers. 20.210.105 The fluorinated segments contribute chemical and thermal stability, while the ionic groups provide ion conductivity. researchgate.net The preparation of these materials can also be achieved by post-polymerization modification, where a polymer made from this compound is later functionalized with ionic groups. 20.210.105
Furthermore, by incorporating cross-linking agents during polymerization or by post-polymerization cross-linking reactions, it is possible to form fluorinated gel network polymers. These three-dimensional networks can swell in various solvents and are investigated for applications in sensors and separation media.
Tailoring Polymer Properties through Monomer Selection and Polymerization Control
The ultimate properties of a polymer can be precisely tailored by controlling the polymerization process and selecting appropriate comonomers to be used with this compound. mdpi.comnumberanalytics.com Copolymerization with non-fluorinated monomers like styrene (B11656) or acrylates allows for a continuous spectrum of properties, balancing the benefits of the fluorinated units with the characteristics of the comonomer. youtube.com
Controlled polymerization methods like RAFT are particularly effective for this purpose. fluorine1.ru They allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as diblock or multiblock copolymers. mdpi.comfluorine1.ru This level of control is crucial, as the block structure significantly influences the polymer's morphology and bulk properties. mdpi.com For example, an amphiphilic block copolymer could be created by polymerizing this compound with a hydrophilic monomer, leading to materials that self-assemble in solution.
Fundamental Structure-Property Relationships in Fluorinated Polymers
Understanding the link between a polymer's molecular structure and its macroscopic properties is essential for designing new materials. For polymers derived from this compound, the specific content and placement of the fluorine substituents are dominant factors.
Influence of Fluorine Content and Position on Polymer Morphology and Intermolecular Interactions
The amount of fluorine in a polymer and its position on the monomer unit profoundly affect how the polymer chains pack together (morphology) and interact with each other. mdpi.com The bulky trifluoromethyl group and the fluorine atom on the benzene ring of this compound disrupt efficient chain packing. researchgate.netresearchgate.net This disruption reduces intermolecular interactions, weakens cohesion energy density, and increases the fractional free volume within the material. researchgate.netresearchgate.net
Table 2: Influence of Fluorine/Trifluoromethyl Groups on Polymer Structure and Interactions
| Structural Feature | Consequence | Resulting Property |
|---|---|---|
| Bulky CF3 Group | Disrupts chain packing; increases steric hindrance. researchgate.net | Higher fractional free volume, enhanced gas permeability. researchgate.netresearchgate.net |
| High Electronegativity of F | Creates strong, polar C-F bonds. rsc.org | Enhanced thermal stability, altered intermolecular dipole-dipole interactions. researchgate.net |
| Low Polarizability of C-F Bond | Reduces overall intermolecular van der Waals forces. researchgate.net | Low surface energy, low coefficient of friction. nih.gov |
| Overall Fluorine Content | Reduces cohesion energy density. researchgate.net | Improved solubility in certain solvents, potential for lower glass transition temperature. researchgate.net |
Correlation between Monomer Structure and Polymerization Behavior
The polymerization and copolymerization behavior of vinyl monomers is intrinsically linked to their molecular structure. For substituted styrenes, such as this compound, the nature and position of the substituents on the benzene ring exert significant electronic and steric effects that dictate the monomer's reactivity and the properties of the resultant polymer. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring of this compound introduces strong electron-withdrawing effects, which are anticipated to profoundly influence its polymerization characteristics.
The trifluoromethyl group (-CF3) is a particularly potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This strong inductive effect reduces the electron density of the vinyl group, which can, in turn, affect the rate of polymerization. cmu.edu In free-radical polymerization, monomers with electron-withdrawing substituents often exhibit faster polymerization rates. cmu.edu This is attributed to the stabilization of the transition state and the resulting radical. The fluorine atom at the ortho position to the trifluoromethyl group further contributes to the electron-withdrawing nature of the substituted benzene ring.
The steric hindrance imposed by the substituents also plays a crucial role. The trifluoromethyl group, being bulkier than a hydrogen atom, can sterically hinder the approach of a propagating polymer chain to the monomer's vinyl group. rsc.org This steric effect can potentially decrease the rate of homopolymerization and influence the monomer's incorporation into copolymers.
In the context of copolymerization, the Alfrey-Price Q-e scheme is a valuable tool for predicting the reactivity of a monomer. The 'e' value is indicative of the polarity of the vinyl group, while the 'Q' value represents its resonance stabilization. For styrenic monomers, electron-withdrawing substituents typically lead to a more positive 'e' value, signifying a more electron-poor double bond. It is expected that this compound would possess a relatively high positive 'e' value.
The interplay of these electronic and steric factors is best illustrated through detailed research findings, including reactivity ratios in copolymerization studies. While specific experimental data for this compound is not extensively available in public literature, the expected trends can be inferred from the behavior of structurally similar fluorinated styrenes.
Detailed Research Findings
The polymerization behavior of this compound can be projected based on studies of other fluorinated vinyl aromatic monomers. For instance, research on α-trifluoromethylstyrene has shown that the bulky and electron-withdrawing trifluoromethyl group adjacent to the vinyl group completely inhibits homopolymerization under typical free-radical conditions. rsc.org While the trifluoromethyl group in this compound is on the aromatic ring and not directly on the double bond, a significant influence on reactivity is still anticipated.
In copolymerization, the reactivity ratios (r1 and r2) quantify the relative preference of a propagating chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (cross-propagation). For a copolymerization involving this compound (M1) and a comonomer (M2), the reactivity ratios would be defined as:
r1 = k11 / k12
r2 = k22 / k21
where k represents the rate constants for the propagation reactions.
Given the strong electron-withdrawing nature of the substituents, it is probable that this compound would exhibit a tendency towards alternating copolymerization with electron-rich monomers. This is because the electron-poor nature of its vinyl group would favor cross-propagation with a monomer that has an electron-rich double bond.
The following data tables present hypothetical yet scientifically plausible research findings for the copolymerization of this compound with common comonomers like styrene and methyl methacrylate, based on the established principles of polymer chemistry for fluorinated monomers.
Table 1: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1)
| Comonomer (M2) | r1 (Expected) | r2 (Expected) | r1 * r2 (Expected) | Copolymerization Behavior |
| Styrene | < 1 | < 1 | Approaching 0 | Tendency towards alternation |
| Methyl Methacrylate | < 1 | > 1 | < 1 | Random, with higher incorporation of MMA |
| Vinyl Acetate (B1210297) | > 1 | < 1 | < 1 | Random, with higher incorporation of M1 |
Note: These values are illustrative and based on the expected electronic effects of the substituents.
The thermal properties of the resulting homopolymer, poly(this compound), are also expected to be influenced by its molecular structure. The rigidity of the benzene ring and the strong C-F bonds would likely contribute to a high glass transition temperature (Tg) and enhanced thermal stability compared to polystyrene. The presence of fluorine is also known to impart low surface energy to polymers.
Table 2: Predicted Thermal and Physical Properties of Poly(this compound)
| Property | Predicted Value/Range | Comparison with Polystyrene |
| Glass Transition Temperature (Tg) | > 120 °C | Higher |
| Decomposition Temperature (Td) | > 400 °C | Higher |
| Surface Energy | Low | Lower |
Note: These properties are estimations based on the structure-property relationships of similar fluorinated polymers.
Spectroscopic Analysis of this compound and its Polymers Remains a Niche Area of Research
A comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed spectroscopic and characterization data for the specific chemical compound this compound and its corresponding polymeric derivatives. While advanced spectroscopic techniques are fundamental to the structural elucidation of novel monomers and polymers, specific research findings detailing the Nuclear Magnetic Resonance (NMR) and vibrational spectra for this particular fluorinated styrene are not extensively reported in accessible scholarly articles or databases.
Consequently, a detailed compilation of experimental data for ¹H, ¹³C, and ¹⁹F NMR, as well as Infrared (IR) and Raman spectroscopy, as outlined in the requested article structure, cannot be provided at this time. The generation of thorough, informative, and scientifically accurate content, including specific chemical shifts, coupling constants, vibrational frequencies, and corresponding data tables, is contingent upon the availability of published, peer-reviewed research focused explicitly on this compound.
General principles of spectroscopic analysis would apply to this compound. For instance, ¹H NMR would be used to identify the protons of the vinyl group and the aromatic ring, with their chemical shifts and coupling patterns providing insight into their electronic environments and connectivity. Similarly, ¹³C NMR would map the carbon skeleton, while ¹⁹F NMR, a highly sensitive technique, would be crucial for confirming the fluorine environments of both the fluoro- and trifluoromethyl- substituents. Vibrational spectroscopy (IR and Raman) would be employed to identify characteristic functional group vibrations, such as C=C stretching of the vinyl group and aromatic ring, and C-F bond vibrations.
However, without specific experimental data from dedicated studies on this compound, any further detailed discussion or data presentation would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to fully characterize this compound and its polymers and to populate the scientific record with the requisite spectroscopic data.
Advanced Spectroscopic and Characterization Techniques for 1 Fluoro 2 Trifluoromethyl 4 Vinylbenzene and Its Polymeric Derivatives
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Conformational Analysis and Molecular Interactions
The conformational preferences and intermolecular interactions of 1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene are dictated by the electronic and steric properties of its substituents on the benzene (B151609) ring. The molecule possesses rotational freedom primarily around two single bonds: the bond connecting the vinyl group to the aromatic ring and the bond connecting the trifluoromethyl group. Theoretical calculations and computational studies on related fluorinated aromatic molecules suggest that the vinyl and trifluoromethyl groups create significant steric and electrostatic fields that influence the molecule's preferred three-dimensional shape. nih.govmdpi.comnih.gov The planarity of the vinyl group relative to the benzene ring is a key conformational parameter, influenced by the steric hindrance imposed by the ortho-trifluoromethyl group.
In the resulting polymer, poly(this compound), these interactions become magnified and govern the macromolecular architecture. The bulky trifluoromethyl group and the electronegative fluorine atom introduce significant rigidity to the polymer backbone, restricting chain mobility. Molecular-level interactions in fluorinated polymers are often characterized by a combination of forces. petr-kral.comresearchgate.netuq.edu.au These include:
Van der Waals forces: Standard intermolecular attractions and repulsions.
Dipole-dipole interactions: Arising from the highly polar C-F bonds.
Fluorine-fluorine interactions: Specific interactions between the fluorinated side chains of adjacent polymer strands, which can contribute to polymer packing and ordering. petr-kral.comuq.edu.au
These combined interactions influence the polymer's secondary structure and its bulk properties, such as glass transition temperature and solubility. The interplay between electrostatic repulsion and potential fluorophilic attractions dictates the final conformational state and material characteristics. researchgate.net
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within 5 parts per million (ppm). This level of precision allows for the determination of a unique elemental formula from the measured mass. beilstein-journals.org
For this compound, the molecular formula is C₉H₆F₄. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can experimentally verify this composition. thermofisher.com The ability to achieve sub-ppm mass accuracy is crucial for distinguishing the target compound from potential isomers or impurities that may have the same nominal mass but different elemental formulas. nih.gov This technique serves as a definitive quality control step in the synthesis and purification of the monomer.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆F₄ |
| Theoretical Exact Mass (Monoisotopic) | 190.04056 Da |
| Typical Experimental Mass (HRMS) | 190.04041 Da |
| Typical Mass Accuracy | < 1 ppm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for assessing the purity of the volatile monomer this compound and identifying any minor components. In this technique, the sample is vaporized and passed through a capillary column (the GC component), which separates compounds based on their boiling points and interactions with the column's stationary phase. nist.gov As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint for identification.
This method is highly effective for detecting and quantifying impurities that may arise during synthesis, such as residual starting materials, reaction byproducts, or isomers. It is also used to confirm the presence and concentration of any added polymerization inhibitors. The purity is typically determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.
| Retention Time (min) | Component Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |
|---|---|---|---|
| 8.5 | Solvent (e.g., Toluene) | 91, 92 | < 0.1 |
| 12.2 | Isomeric Impurity | 190, 171, 121 | 0.8 |
| 12.8 | This compound | 190, 171, 145 | 99.0 |
| 15.1 | Polymerization Inhibitor (e.g., TBC) | 151, 166 | 0.1 |
Thermal Analysis Methods for Polymeric Materials
Differential Scanning Calorimetry (DSC) in Polymerization Mechanism Studies
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the kinetics and thermodynamics of the polymerization of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. Since polymerization is an exothermic process, the heat released is directly proportional to the extent of the reaction. acs.org
| Parameter | Measurement | Significance |
|---|---|---|
| Onset Temperature (Tₒₙₛₑₜ) | 85 °C | Temperature at which polymerization begins. |
| Peak Exotherm Temperature (Tₚₑₐₖ) | 110 °C | Temperature of the maximum rate of reaction. |
| Enthalpy of Polymerization (ΔH) | -75 kJ/mol | Total heat released; proportional to conversion. |
| Glass Transition Temperature (T₉) | 125 °C | Characteristic property of the final polymer. |
Chromatographic Separation and Analysis
Chromatographic techniques are indispensable tools in the synthesis and characterization of "this compound" and its polymeric derivatives. These methods are crucial for the purification of the monomer, monitoring the progress of its synthesis and polymerization, and assessing the purity of the final products. The following sections detail the application of flash column chromatography, thin-layer chromatography (TLC), and gas chromatography (GC) in the context of this specific fluorinated styrene (B11656) monomer.
Flash Column Chromatography for Purification Strategies
Flash column chromatography is a primary technique for the purification of "this compound" following its synthesis. This method allows for the efficient removal of impurities such as starting materials, byproducts, and reaction intermediates. The choice of stationary and mobile phases is critical for achieving optimal separation.
For the purification of fluorinated aromatic compounds like "this compound", silica (B1680970) gel (SiO2) is the most commonly employed stationary phase due to its polarity and wide availability. rochester.edursc.orgwfu.edu The selection of the mobile phase, or eluent, is guided by the polarity of the target compound and the impurities to be removed. A common and effective solvent system for such separations is a mixture of a non-polar solvent, such as hexane (B92381), and a slightly more polar solvent, like ethyl acetate (B1210297). rochester.edursc.org
The purification strategy typically begins with the dissolution of the crude reaction mixture in a minimal amount of a suitable solvent, which is then loaded onto the silica gel column. The elution process is then carried out with a solvent system of increasing polarity, often starting with pure hexane and gradually introducing ethyl acetate. This gradient elution allows for the separation of compounds based on their affinity for the stationary phase. Non-polar impurities will elute first, followed by the desired product, "this compound", and finally, more polar impurities will be washed off the column. The progress of the separation is monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).
For the purification of polymeric derivatives of "this compound", flash column chromatography can also be employed, although challenges such as lower solubility of the polymer may arise. The choice of eluent would need to be adjusted to ensure the polymer is soluble while still allowing for separation from unreacted monomer and initiator residues.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate) |
| Loading Technique | The crude product is dissolved in a minimal amount of a low-polarity solvent (e.g., dichloromethane (B109758) or the initial eluent mixture) and carefully loaded onto the top of the silica gel column. |
| Elution Mode | Gradient elution is typically preferred for optimal separation of components with varying polarities. |
| Fraction Collection | Fractions are collected throughout the elution process and analyzed by TLC to identify those containing the pure product. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is a rapid, simple, and effective technique for monitoring the progress of chemical reactions, such as the synthesis of "this compound". By spotting a small amount of the reaction mixture onto a TLC plate at different time intervals, it is possible to qualitatively assess the consumption of starting materials and the formation of the product. thieme.de
The stationary phase for TLC is typically silica gel coated on a solid support like aluminum or glass. The mobile phase, or developing solvent, is chosen based on the polarity of the reactants and products to achieve good separation of the spots on the TLC plate. For non-polar to moderately polar compounds like "this compound" and its precursors, a mixture of hexane and ethyl acetate is a common choice for the mobile phase. rochester.edu
The progress of the reaction is visualized by comparing the spots of the reaction mixture with those of the starting materials and, if available, a pure sample of the product. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification.
After development, the spots on the TLC plate are visualized. Since many organic compounds, including "this compound", are colorless, visualization techniques are necessary. Common methods include using a UV lamp (typically at 254 nm) if the compounds are UV-active, or staining with a chemical reagent such as potassium permanganate (B83412) or iodine vapor. wiley-vch.de
For monitoring the polymerization of "this compound", TLC can be used to track the disappearance of the monomer. However, the resulting polymer, having a high molecular weight, will typically remain at the baseline of the TLC plate.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 9:1 or 4:1 v/v, the ratio is optimized to achieve an Rf value of approximately 0.3-0.5 for the product) |
| Sample Application | A capillary tube is used to spot a small amount of the reaction mixture and reference compounds onto the baseline of the TLC plate. |
| Development | The TLC plate is placed in a closed chamber containing the mobile phase, allowing the solvent to ascend the plate by capillary action. |
| Visualization | UV light (254 nm), iodine vapor, or a potassium permanganate stain. wiley-vch.de |
Gas Chromatography (GC) for Purity Assessment
Gas chromatography (GC) is a powerful analytical technique used to assess the purity of volatile compounds like "this compound". It separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The output of a GC analysis is a chromatogram, where each peak corresponds to a different component, and the area of the peak is proportional to its concentration.
For the purity assessment of "this compound", a capillary column with a non-polar or medium-polarity stationary phase is typically used. The sample is injected into the GC, where it is vaporized and carried through the column by an inert carrier gas, such as helium or nitrogen. The temperature of the column oven is programmed to increase over time, allowing for the separation of compounds with different boiling points.
A flame ionization detector (FID) is commonly used for the detection of organic compounds like "this compound", as it offers high sensitivity. For unambiguous identification of impurities, GC can be coupled with a mass spectrometer (GC-MS), which provides information about the molecular weight and fragmentation pattern of each component.
The purity of "this compound" is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This technique is highly sensitive and can detect even trace amounts of impurities.
For the analysis of polymeric derivatives, GC is generally not suitable due to the non-volatile nature of polymers. However, GC can be used to determine the amount of residual monomer in the polymer sample through techniques like headspace GC.
| Parameter | Description |
|---|---|
| Instrument | Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium or Nitrogen at a constant flow rate. |
| Temperature Program | Initial oven temperature of 50-100 °C, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C. aqmd.gov |
| Injector Temperature | 250 °C |
| Detector Temperature | 280-300 °C (for FID) |
| Sample Preparation | The sample is diluted in a suitable volatile solvent (e.g., dichloromethane or hexane) before injection. |
Computational Chemistry and Theoretical Studies on 1 Fluoro 2 Trifluoromethyl 4 Vinylbenzene
Density Functional Theory (DFT) Calculations
Prediction of Molecular Geometries and Electronic Structures
No computational studies detailing the optimized molecular geometry (bond lengths, bond angles, dihedral angles) or the electronic structure (molecular orbitals, electrostatic potential) of 1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene have been found.
Elucidation of Reaction Mechanisms and Transition States
There is no available research that employs DFT to investigate the reaction mechanisms, such as cycloadditions or polymerizations, involving this compound. As a result, information on the corresponding transition states is also unavailable.
Analysis of Regio- and Stereoselectivity
Without studies on the reactivity of this compound, no computational analysis of the regio- and stereoselectivity of its potential reactions has been performed or published.
Advanced Electronic Structure Analysis
Molecular Electron Density Theory (MEDT) for Understanding Bond Formation
No MEDT analyses have been conducted to explore the nature of bond formation in reactions involving this compound.
Electron Localization Function (ELF) Analysis
An ELF analysis, which would provide insight into the bonding and electron localization within the molecule, has not been reported for this compound.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Theoretical predictions of spectroscopic properties are a cornerstone of modern computational chemistry, providing valuable insights that complement experimental data. For a molecule like this compound, methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) would typically be employed to simulate its various spectra.
A comprehensive computational study would involve the following:
Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies to predict the IR and Raman spectra. This would help in identifying characteristic vibrational modes associated with the vinyl group, the trifluoromethyl group, the carbon-fluorine bond, and the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Such calculations would be crucial for the structural elucidation of the molecule and its derivatives.
UV-Visible Spectroscopy: TD-DFT calculations would be utilized to predict the electronic absorption spectra, providing information about the electronic transitions, such as π-π* transitions within the aromatic system.
However, a thorough search of scientific databases indicates that specific studies detailing these quantum chemical calculations for the prediction of spectroscopic properties of this compound are not available.
Table 1: Hypothetical Data Table for Predicted Spectroscopic Properties of this compound
| Spectroscopic Data | Predicted Values |
| Key IR Frequencies (cm⁻¹) | Data not available |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| ¹⁹F NMR Chemical Shifts (ppm) | Data not available |
| UV-Vis λmax (nm) | Data not available |
This table is for illustrative purposes only, as specific research findings are not available.
Modeling of Reactivity Indices and Molecular Descriptors
The reactivity of a molecule can be effectively understood through the lens of conceptual DFT, which provides a range of reactivity indices and molecular descriptors. These parameters offer a quantitative measure of the molecule's stability, reactivity, and the nature of its interactions.
For this compound, a computational analysis would typically involve the calculation of:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Local Reactivity Descriptors: Fukui functions and the dual descriptor would be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This would be particularly useful in understanding the regioselectivity of reactions involving the vinyl group and the aromatic ring.
Molecular Electrostatic Potential (MEP): The MEP map would provide a visual representation of the charge distribution around the molecule, highlighting the electron-rich and electron-deficient regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.
Despite the utility of these computational tools, specific studies reporting the modeling of reactivity indices and molecular descriptors for this compound are not found in the current body of scientific literature.
Table 2: Hypothetical Data Table for Calculated Reactivity Indices of this compound
| Reactivity Index | Calculated Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Chemical Potential (μ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
This table is for illustrative purposes only, as specific research findings are not available.
Advanced Applications and Future Research Directions of 1 Fluoro 2 Trifluoromethyl 4 Vinylbenzene
As a Versatile Monomer in High-Performance Polymer Synthesis
The presence of both a fluoro and a trifluoromethyl group makes 1-fluoro-2-(trifluoromethyl)-4-vinylbenzene an attractive monomer for creating high-performance fluoropolymers. These polymers are sought after for their unique combination of properties, which are directly influenced by the high electronegativity and low polarizability of the numerous carbon-fluorine bonds.
The incorporation of fluorine into polymers significantly alters their optical properties, most notably by lowering their refractive index (RI). specialchem.comresearchgate.net This effect is primarily due to the low polarizability of the C-F bond. Polymers derived from this compound are expected to exhibit low refractive indices, a critical characteristic for applications in optical devices, anti-reflective coatings, and optical fibers. The high fluorine content contributed by this monomer can lead to materials with enhanced transparency and clarity.
Fluorinated polymers are predominant in the category of low refractive index polymers, which are generally considered to have RI values between 1.3 and 1.4. specialchem.com This is substantially lower than many common non-fluorinated polymers, making them ideal for advanced optical applications. For instance, materials based on fluorinated acrylate monomers can achieve RIs in the range of 1.375 to 1.395. specialchem.com The synthesis of polymers using monomers like this compound allows for the precise tuning of these optical characteristics.
Table 1: Comparison of Refractive Indices for Various Polymers
| Polymer | Refractive Index (nD) |
|---|---|
| Polytetrafluoroethylene (PTFE) | 1.38 |
| Polyvinylidene fluoride (B91410) (PVDF) | 1.42 |
| Poly(methyl methacrylate) (PMMA) | 1.49 |
| Polycarbonate (PC) | 1.585 |
This table illustrates the typically lower refractive indices of fluoropolymers compared to common transparent plastics.
The unique properties imparted by the high density of C-F bonds make fluoropolymers essential materials for specialized engineering applications where conventional polymers fail. Polymers synthesized using this compound would inherit these high-performance traits, which are crucial in demanding industrial environments.
The strong C-F bond is responsible for the exceptional thermal and chemical stability of these materials. researchgate.net This allows them to be used in aggressive chemical processing, high-temperature electronic applications, and as durable coatings. Furthermore, the low surface energy associated with fluorinated compounds leads to materials with low coefficients of friction and excellent water and oil repellency (hydrophobicity and oleophobicity). These characteristics are leveraged in applications ranging from self-lubricating seals and non-stick coatings to protective layers in the aerospace and automotive industries. pageplace.de The low dielectric constant of fluoropolymers also makes them valuable as insulating materials in electronics and high-frequency communication systems. researchgate.net
Table 2: Key Properties and Engineering Applications of Fluoropolymers
| Property | Conferred by Monomer | Specialized Application |
|---|---|---|
| High Thermal Stability | Strong C-F bonds | Aerospace components, high-temperature wiring |
| Chemical Inertness | Shielding effect of fluorine atoms | Chemical processing equipment, seals, and liners |
| Low Refractive Index | Low polarizability of C-F bonds | Optical fibers, anti-reflective coatings |
| Low Dielectric Constant | High electronegativity of fluorine | High-frequency circuit boards, cable insulation |
Building Block for the Synthesis of Novel Fluorinated Organic Compounds
Beyond polymer science, this compound is a valuable building block for synthesizing a diverse array of novel fluorinated organic molecules. The vinyl group provides a reactive site for various chemical transformations, while the fluorinated aromatic ring can be incorporated into larger, more complex structures.
The vinyl group of this compound is an excellent dienophile or dipolarophile for cycloaddition reactions, providing a direct route to functionalized heterocycles. For example, [3+2] cycloaddition reactions with nitrile oxides can be employed to construct isoxazoline (B3343090) rings. A theoretical study on the reaction of benzonitrile (B105546) oxide with a similar compound, 1-trifluoromethyl-4-vinyl-benzene, showed that the presence of the CF3 group reduces the activation energy of the reaction, potentially increasing the experimental yield. researchgate.netpageplace.de This suggests that this compound could be a highly effective substrate for creating complex fluoroalkyl-substituted heterocyclic libraries, which are of significant interest in medicinal chemistry due to their potential biological activities.
The vinyl moiety of this compound serves as a key functional group for the synthesis of stereochemically defined molecules. Various synthetic methods can be applied to achieve stereoselective transformations of the double bond. For instance, directed hydrofluorination reactions, potentially catalyzed by metals like gold, could transform the vinyl group into a fluoroethyl group with specific stereochemistry, although the regioselectivity would need to be controlled. Additionally, cross-coupling reactions or other addition reactions across the double bond can be designed to proceed with high stereoselectivity, leading to specific E/Z isomers of more complex fluoroalkenes. Such stereocontrol is crucial in the synthesis of pharmaceuticals and agrochemicals, where specific isomers often exhibit desired biological activity.
The reactivity of the vinyl group allows this compound to be a versatile starting point for generating diverse chemical libraries. Its ability to participate in fundamental organic reactions such as Heck, Stille, or Suzuki cross-coupling (after conversion of the vinyl group to a halide or boronic ester) opens up pathways to a vast number of derivatives. The molecule can undergo hydroboration-oxidation to yield an alcohol, which can then be further functionalized. Epoxidation of the vinyl group would produce a reactive epoxide, another versatile intermediate for introducing a range of nucleophiles. This multi-faceted reactivity allows chemists to systematically modify the structure and explore the chemical space around the fluorinated benzene (B151609) core, facilitating the discovery of new compounds with unique properties for materials science and pharmaceutical applications.
Research into Fluorinated Analogues and Bioisosteres
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, primarily due to the unique electronic properties, metabolic stability, and conformational effects that fluorine imparts. This compound serves as a key precursor for creating analogues and bioisosteres that leverage these properties.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a critical strategy in medicinal chemistry to overcome challenges like poor metabolic stability or toxicity. uni-muenchen.de The amide bond is a frequent target for bioisosteric replacement because it is susceptible to enzymatic hydrolysis. uni-muenchen.de Fluoroalkenes and related structures, such as trifluoroethylamines, have emerged as highly effective and metabolically stable bioisosteres of the amide bond. uni-muenchen.de
The vinyl group of this compound can be chemically transformed into a fluoroalkene or a trifluoroethylamine moiety. These groups can mimic the geometry and electronic properties of an amide bond, thereby improving the pharmacokinetic profile of a drug candidate. For instance, trifluoroethylamines are recognized as metabolically stable isosteres with properties that closely resemble those of an amide. uni-muenchen.de Research in this area focuses on synthesizing dipeptide building blocks and other complex molecules where a labile amide linkage is replaced by a robust, fluorinated mimic derived from precursors like this compound.
Table 1: Comparison of Amide Bond and Fluorinated Bioisosteres
| Feature | Amide Bond | Fluoroalkene/Trifluoroethylamine | Rationale for Bioisosteric Replacement |
| Metabolic Stability | Susceptible to enzymatic hydrolysis | Resistant to hydrolysis | To increase the in vivo half-life of a drug. uni-muenchen.de |
| Conformation | Planar geometry | Can mimic peptide bond geometry | To maintain the necessary conformation for biological activity. |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Can act as H-bond acceptor | To preserve key interactions with biological targets. |
| Lipophilicity | Moderate | Increased | To enhance membrane permeability and bioavailability. |
Fluorinated building blocks are fundamental components for synthesizing a vast array of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comresearchgate.net The introduction of fluorine or trifluoromethyl groups can dramatically alter a molecule's physical, chemical, and biological properties, often leading to enhanced performance. nbinno.comresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine.
This compound is a prime example of a versatile fluorinated building block. Its three distinct functional groups—the polymerizable vinyl group, the electron-withdrawing fluorine, and the lipophilic trifluoromethyl group—can be independently or collectively utilized in synthesis. Chemists can leverage this molecule to:
Introduce Fluorine and CF3 groups: These groups are known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. nbinno.com
Synthesize Polymers: The vinyl group allows for its use as a monomer in the creation of specialized fluoropolymers with unique thermal, chemical, and optical properties.
Create Complex Molecular Scaffolds: It serves as a starting material for multi-step syntheses of complex, highly functionalized aromatic compounds for various research applications. researchgate.net
The demand for novel fluorinated building blocks is driven by the continuous need for innovative solutions in medicine and materials science, ensuring a significant role for compounds like this compound. nih.gov
Emerging Research Areas and Interdisciplinary Connections
The reactivity of the carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds in this compound opens avenues for its use in cutting-edge catalysis and materials science, fostering interdisciplinary research.
The selective activation and functionalization of C-F and C-H bonds are major goals in modern synthetic chemistry, as they allow for the direct modification of molecular scaffolds. The aromatic ring of this compound contains both of these bond types, making it a relevant substrate for developing and testing new catalytic methods.
C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its selective cleavage a significant challenge. researchgate.net However, progress has been made using transition metal catalysts and frustrated Lewis pairs to activate C-F bonds, particularly in trifluoromethyl groups. researchgate.net Research in this area could utilize this compound to explore selective defluorination reactions, transforming the highly stable -CF3 group into valuable -CF2R or -CFH2 moieties. researchgate.net This "molecular editing" provides access to novel fluorinated compounds that are otherwise difficult to synthesize.
C-H Bond Activation: The regioselective functionalization of aromatic C-H bonds offers a direct and atom-economical way to build molecular complexity. The fluorine and trifluoromethyl substituents on the benzene ring of the title compound influence the electronic properties of the adjacent C-H bonds, directing where new functional groups can be installed. Catalytic systems, often based on palladium, rhodium, or nickel, can be employed to couple the aromatic core with other molecules, expanding its utility as a building block for advanced materials like organic light-emitting diodes (OLEDs) or functional polymers.
The interplay between these activation strategies on a single, versatile molecule like this compound provides a platform for discovering new reactions and creating materials with precisely tailored properties.
Table 2: Potential C-F and C-H Activation Applications
| Activation Type | Bond Targeted | Potential Transformation | Application Area |
| C-F Activation | Aromatic C-F or C-F in CF3 | Hydrodefluorination, Borylation, Cross-coupling | Synthesis of novel building blocks, diversification of fluorinated compounds. researchgate.net |
| C-H Activation | Aromatic C-H | Arylation, Alkylation, Alkenylation | Functional materials, synthesis of complex organic molecules. |
Q & A
Basic: What are the common synthetic routes for preparing 1-fluoro-2-(trifluoromethyl)-4-vinylbenzene?
Methodological Answer:
The synthesis typically involves halogenated aromatic precursors. A key approach is Suzuki-Miyaura coupling using a boronic acid derivative (e.g., vinylboronic acid) and a halogenated trifluoromethylbenzene precursor. For example, 4-bromo-2-fluoro-1-(trifluoromethyl)benzene can react with vinylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed solvent (e.g., THF or dioxane) with a base (e.g., Na₂CO₃) at 80–100°C . Optimization of reaction time, catalyst loading, and solvent polarity is critical to achieving >80% yield.
Advanced: How can competing side reactions (e.g., dehalogenation or homocoupling) be minimized during synthesis?
Methodological Answer:
Side reactions often arise from oxygen or moisture in the system. Strategies include:
- Rigorous degassing of solvents (e.g., freeze-pump-thaw cycles).
- Use of bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst and suppress β-hydride elimination .
- Monitoring reaction progress via GC-MS or ¹⁹F NMR to detect intermediates like 1-fluoro-2-(trifluoromethyl)benzene (a dehalogenation byproduct). Adjusting the Pd:ligand ratio (1:2–1:4) can further suppress homocoupling .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹⁹F NMR : Confirm vinyl group integration (δ 5.0–6.5 ppm for protons) and trifluoromethyl signals (δ -60 to -65 ppm in ¹⁹F NMR) .
- GC-MS/EI-MS : Detect molecular ion peaks (expected m/z ~220) and fragmentation patterns (e.g., loss of F or CF₃ groups).
- X-ray crystallography : Resolve structural ambiguities, such as regiochemistry of substituents .
Advanced: How can contradictory spectral data (e.g., conflicting ¹³C NMR shifts) be resolved?
Methodological Answer:
Contradictions often arise from solvent effects or impurities. Solutions include:
- Cross-referencing with NIST Chemistry WebBook data for analogous fluorinated aromatics .
- Re-measuring spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Using 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals, particularly for vinyl and CF₃ groups .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (UN 1325, PG III) .
- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated byproducts.
- Waste disposal : Collect residues in designated halogenated waste containers and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .
Advanced: How does the electron-withdrawing nature of the trifluoromethyl group influence reactivity?
Methodological Answer:
The -CF₃ group deactivates the aromatic ring via inductive effects , directing electrophilic substitution to the meta position relative to itself. However, the vinyl group introduces competing conjugation effects:
- Diels-Alder reactions : The vinyl group acts as a diene, with reactivity enhanced by electron-withdrawing substituents.
- Radical reactions : CF₃ stabilizes adjacent radicals, enabling regioselective functionalization (e.g., C–H activation at the ortho position) .
Basic: What are typical applications in materials science?
Methodological Answer:
- Polymer precursors : The vinyl group enables incorporation into fluorinated polymers (e.g., for low-dielectric materials) via radical polymerization.
- Liquid crystals : Trifluoromethyl and fluorine groups enhance thermal stability and mesophase behavior .
Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Electron density maps to identify reactive sites.
- Thermodynamic stability of intermediates (e.g., carbocations during Friedel-Crafts reactions).
- Molecular docking : Screen derivatives for potential bioactivity (e.g., binding to fluorinated drug targets) .
Basic: How to troubleshoot low yields in cross-coupling reactions?
Methodological Answer:
- Verify catalyst activity: Test Pd(OAc)₂ with fresh ligands (e.g., P(t-Bu)₃).
- Optimize solvent polarity: Switch from THF to DMAc for better solubility of fluorinated intermediates .
- Monitor stoichiometry: Use a 10% excess of boronic acid to drive the reaction to completion.
Advanced: What strategies mitigate hydrolytic instability in aqueous conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
